molecular formula C12H12N2O3 B8768242 1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro-2-hydroxy- CAS No. 24919-45-7

1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro-2-hydroxy-

Cat. No.: B8768242
CAS No.: 24919-45-7
M. Wt: 232.23 g/mol
InChI Key: QMZBNOQLELVDQU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro-2-hydroxy- is a complex organic compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes a pyrrolo and benzodiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro-2-hydroxy- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrrole derivative, the compound can be synthesized through a series of reactions including amide formation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro-2-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro-2-hydroxy- involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro-2-hydroxy- apart is its specific functional groups, which confer unique chemical and biological properties. These differences make it particularly valuable in certain research and industrial applications .

Properties

CAS No.

24919-45-7

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

8-hydroxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione

InChI

InChI=1S/C12H12N2O3/c15-7-5-10-11(16)13-9-4-2-1-3-8(9)12(17)14(10)6-7/h1-4,7,10,15H,5-6H2,(H,13,16)

InChI Key

QMZBNOQLELVDQU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O

Origin of Product

United States

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